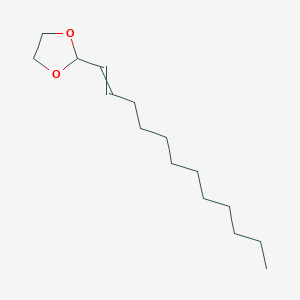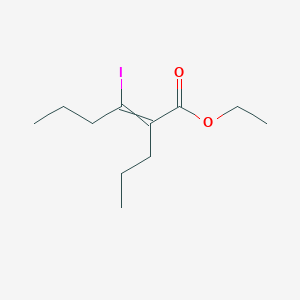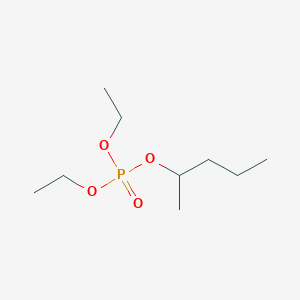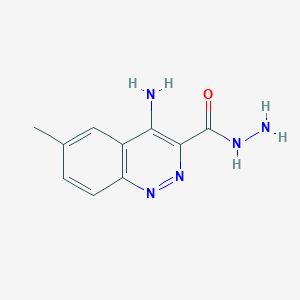![molecular formula C15H13IN2O2 B12581110 N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide is a chemical compound with the molecular formula C15H13IN2O2 and a molecular weight of 380.18 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyphenyl group, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide typically involves the condensation of 2-hydroxyacetophenone with 3-iodobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification of the product through recrystallization .
Analyse Chemischer Reaktionen
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzohydrazide: This compound has a methoxy group instead of an iodine atom, which affects its chemical reactivity and biological activity.
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-furohydrazide: This compound contains a furoyl group instead of a benzoyl group, leading to differences in its chemical and biological properties.
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide stands out due to the presence of the iodine atom, which imparts unique reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H13IN2O2 |
|---|---|
Molekulargewicht |
380.18 g/mol |
IUPAC-Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10- |
InChI-Schlüssel |
VVOBOCWTMHCQBQ-YVLHZVERSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)


![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)


![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)
